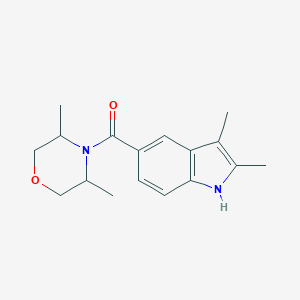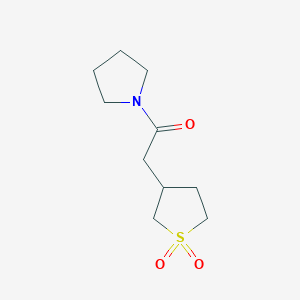![molecular formula C18H10N2O4 B241677 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is not completely understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. Studies have suggested that it can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to modulate the expression of several genes and proteins that are involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit low toxicity in normal cells, which is an important consideration for the development of new drugs. One of the limitations of using 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of new drug formulations that can enhance its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and to identify potential molecular targets for its anti-cancer activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as a potential cancer therapy.
Métodos De Síntesis
The synthesis of 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several different methods. One of the most common approaches is the reaction of 2-nitrobenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic anhydride. This reaction yields the intermediate 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which can be further converted to 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione by nitration with nitric acid.
Aplicaciones Científicas De Investigación
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this molecule exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases.
Propiedades
Nombre del producto |
5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C18H10N2O4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
5-nitro-2-phenylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-14-8-4-5-11-9-13(20(23)24)10-15(16(11)14)18(22)19(17)12-6-2-1-3-7-12/h1-10H |
Clave InChI |
YPHKEMZEYMQDDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 7-methyl-3-oxo-5-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B241599.png)

![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)

![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)
![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)




![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)